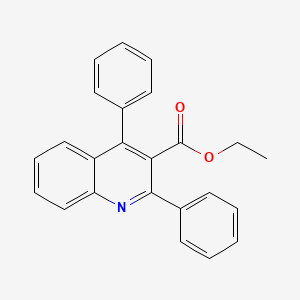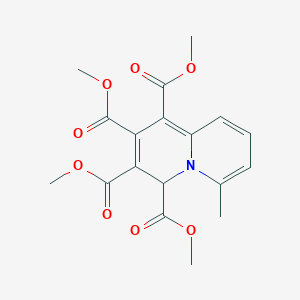
4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester is a complex organic compound with the molecular formula C18H19NO8. This compound is known for its unique structure, which includes a quinolizine core with multiple carboxylic acid ester groups. It is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The quinolizine core can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid is commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include the corresponding carboxylic acids, oxidized derivatives, and substituted quinolizine compounds .
Wissenschaftliche Forschungsanwendungen
4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 1,2,3,4-tetramethyl ester
- 4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 8-(trimethylsilyl)-, tetramethyl ester
Uniqueness
4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester is unique due to the presence of a methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different properties and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
858-97-9 |
|---|---|
Molekularformel |
C18H19NO8 |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
tetramethyl 6-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C18H19NO8/c1-9-7-6-8-10-11(15(20)24-2)12(16(21)25-3)13(17(22)26-4)14(19(9)10)18(23)27-5/h6-8,14H,1-5H3 |
InChI-Schlüssel |
WZBIHUIGGRGCDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2=C(C(=C(C(N12)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14752381.png)
![3-Bromo-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B14752392.png)
![4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B14752393.png)
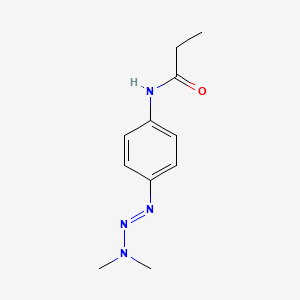
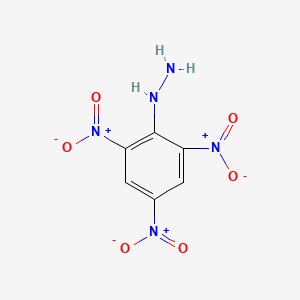
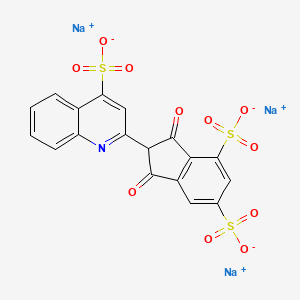
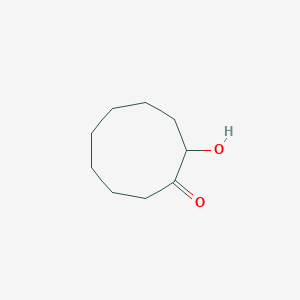
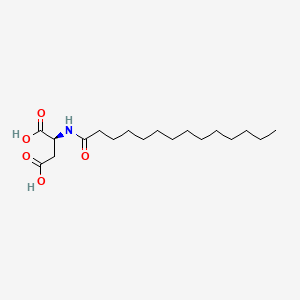
![7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14752416.png)

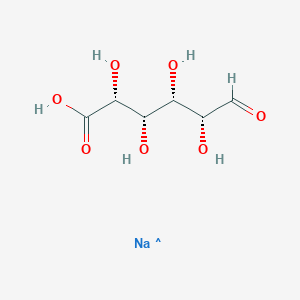

![1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone](/img/structure/B14752470.png)
